molecular formula C12H11ClFNO B8399938 4-Chloromethyl-2-(4-fluoro-3-methyl-phenyl)-5-methyl-oxazole CAS No. 475481-98-2

4-Chloromethyl-2-(4-fluoro-3-methyl-phenyl)-5-methyl-oxazole

Cat. No. B8399938
M. Wt: 239.67 g/mol
InChI Key: YEJUYWDHZLZQRI-UHFFFAOYSA-N
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Patent
US06969725B2

Procedure details

In analogy to the procedure described in example 2 b], 2-(4-fluoro-3-methyl-phenyl)-4,5-dimethyl-oxazole 3-oxide was treated with phosphorous oxychloride in chloroform to yield 4-chloromethyl-2-(4-fluoro-3-methyl-phenyl)-5-methyl-oxazole as colorless solid.
Name
2-(4-fluoro-3-methyl-phenyl)-4,5-dimethyl-oxazole 3-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:15])=[C:11]([CH3:14])[N+:12]=2[O-])=[CH:4][C:3]=1[CH3:16].P(Cl)(Cl)([Cl:19])=O>C(Cl)(Cl)Cl>[Cl:19][CH2:14][C:11]1[N:12]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([F:1])=[C:3]([CH3:16])[CH:4]=2)[O:9][C:10]=1[CH3:15]

Inputs

Step One
Name
2-(4-fluoro-3-methyl-phenyl)-4,5-dimethyl-oxazole 3-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)C=1OC(=C([N+]1[O-])C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C1=CC(=C(C=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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